molecular formula C14H16N2O3S B8455092 5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-N,4-dimethyl- CAS No. 82875-39-6

5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-N,4-dimethyl-

Cat. No. B8455092
CAS RN: 82875-39-6
M. Wt: 292.36 g/mol
InChI Key: QNIHAJJHPNMVJY-UHFFFAOYSA-N
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Patent
US04558059

Procedure details

Into a mixed solvent of 80 ml of 40% methylamine and 600 ml of ethanol, 15.4 g of ethyl 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylate was dissolved, and then, in a similar manner as in Example 1, the object is obtained as colourless aciculate melting at 181.5° to 183° C. in an amount of 9.6 g corresponding to the yield of 66%.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:13]2[S:14][C:15]([C:19]([O:21]CC)=O)=[C:16]([CH3:18])[N:17]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]>C(O)C>[CH3:18][C:16]1[N:17]=[C:13]([C:7]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:5]([O:4][CH3:3])[CH:6]=2)[S:14][C:15]=1[C:19]([NH:2][CH3:1])=[O:21]

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
CN
Name
Quantity
15.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a similar manner as in Example 1, the object is obtained as colourless aciculate melting at 181.5° to 183° C. in an amount of 9.6 g corresponding to the yield of 66%

Outcomes

Product
Name
Type
Smiles
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.